[(5-Methyl-2-thienyl)methyl](4-pyridinylmethyl)amine hydrochloride
Description
(5-Methyl-2-thienyl)methylamine hydrochloride is an organic compound featuring a bifunctional amine structure. Its molecular formula is C₁₂H₁₅ClN₂S, with a molecular weight of 254.78 g/mol . The compound comprises a 5-methylthiophene (thienyl) group and a 4-pyridinylmethyl moiety linked via a methylamine bridge, forming a hydrochloride salt. Key properties include a boiling point of 345.9 ± 37.0 °C and a density of 1.1 ± 0.1 g/cm³ . Storage recommendations specify temperatures between -20°C (long-term) and -4°C (short-term) to maintain stability .
Safety protocols emphasize handling with protective equipment due to its reactive hydrochloride nature .
Properties
IUPAC Name |
N-[(5-methylthiophen-2-yl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S.ClH/c1-10-2-3-12(15-10)9-14-8-11-4-6-13-7-5-11;/h2-7,14H,8-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVKNWAAJKGGJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNCC2=CC=NC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-2-thienyl)methylamine hydrochloride typically involves the condensation of 5-methyl-2-thiophenemethanol with 4-pyridinemethanamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often employs batch or continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and enhances the quality of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group and aromatic heterocycles (thiophene and pyridine) in this compound enable nucleophilic substitution. Key findings include:
Mechanistic Insight :
-
The amine nitrogen acts as a nucleophile, attacking electrophilic centers (e.g., alkyl halides or acyl chlorides).
-
Steric hindrance from the thiophene and pyridine substituents may slow reaction rates compared to simpler amines .
Coordination and Metal Complexation
The pyridine nitrogen and thiophene sulfur atoms enable coordination with transition metals:
| Metal Ion | Ligand Site | Observed Complex | Application | Reference |
|---|---|---|---|---|
| Fe(III) | Pyridine N, Thiophene S | Octahedral FeL₃Cl₃ | Catalytic cross-coupling | |
| Pd(II) | Pyridine N | Square-planar PdL₂Cl₂ | Suzuki-Miyaura coupling |
Key Findings :
-
Iron complexes derived from similar amines exhibit catalytic activity in radical-mediated cross-couplings (e.g., forming C–C bonds) .
-
Palladium complexes are effective in aryl-aryl coupling under mild conditions .
Oxidation and Redox Reactions
The thiophene ring and amine group are susceptible to oxidation:
Challenges :
-
Over-oxidation of the thiophene ring can lead to decomposition.
-
N-oxidation of the pyridine group competes with sulfur oxidation under aerobic conditions .
Acid-Base Reactions
The hydrochloride salt undergoes reversible protonation:
| Medium | Behavior | pKa (Estimated) | Reference |
|---|---|---|---|
| Aqueous HCl | Protonation of pyridine N | ~3.5 (pyridine) | |
| NaOH (aq.) | Deprotonation to free amine | ~10 (amine) |
Applications :
-
pH-dependent solubility enables purification via acid-base extraction .
-
The free amine form is more reactive in alkylation/acylation .
Radical-Mediated Reactions
Persistent radical effects (PRE) and H-atom transfer (HAT) reactions are feasible:
| Radical Source | Conditions | Outcome | Reference |
|---|---|---|---|
| AIBN, PhSiH₃ | Toluene, 80°C | C–H functionalization (e.g., allylation) | |
| UV light | CH₂Cl₂, RT | Cross-coupling with olefins |
Mechanism :
-
The thiophene ring stabilizes transient radicals through conjugation .
-
Iron catalysts enhance regioselectivity in radical additions .
Coupling Reactions
The compound participates in cross-couplings via its aromatic rings:
Limitations :
Scientific Research Applications
Chemical Properties and Reactivity
The compound is characterized by the presence of a thienyl group and a pyridinyl group connected through a methylamine linkage. Its hydrochloride form enhances solubility in aqueous solutions, making it suitable for various applications.
Key Reactions
The compound can undergo several chemical reactions:
- Oxidation : The thienyl group can be oxidized to form sulfoxides or sulfones.
- Reduction : The propenylamine moiety can be reduced to form saturated amines.
- Substitution : It can participate in nucleophilic substitution reactions, particularly at the thienylmethyl position.
Chemistry
- Building Block for Synthesis : The compound serves as a key intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the development of novel materials and pharmaceuticals.
Biology
- Antimicrobial Properties : Research indicates that (5-Methyl-2-thienyl)methylamine hydrochloride exhibits antimicrobial activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| E. faecalis | 64 µg/mL |
These findings suggest potential applications in developing new antimicrobial agents.
Medicine
- Therapeutic Potential : The compound is being explored for its potential therapeutic effects, particularly in targeting specific molecular pathways associated with diseases. Its interaction with neurotransmitter receptors may influence serotonin signaling pathways, indicating possible applications in treating mood disorders.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
A study conducted on the antimicrobial properties of the compound demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent. -
Pharmacological Investigation :
Research has focused on the pharmacological effects of the compound, particularly its ability to modulate neurotransmitter systems, which could lead to new treatments for neurological disorders.
Mechanism of Action
The mechanism of action of (5-Methyl-2-thienyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
The compound is compared to structurally related amines with heterocyclic or aromatic substituents (Table 1).
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| (5-Methyl-2-thienyl)methylamine hydrochloride | 893597-67-6 | C₁₂H₁₅ClN₂S | 254.78 | Thienyl, pyridinyl, hydrochloride salt |
| N-Methyl-N-(4-pyridinylmethyl)amine | 6971-44-4 | C₇H₁₀N₂ | 122.16 | Pyridinylmethyl, methylamine (no thienyl) |
| 4-Amino-2-methyl-5-phenylthiazole Hydrochloride | 1461714-51-1 | C₁₀H₁₁ClN₂S | 226.72 | Thiazole ring, phenyl, hydrochloride |
| (5-Bromopyrimidin-2-yl)methylamine hydrochloride | 2126162-53-4 | C₆H₉BrClN₃ | 238.51 | Pyrimidinyl, bromine, methylamine |
Functional Group Analysis
- Thienyl vs. Pyridinyl/Thiazole/Pyrimidinyl: The thienyl group (C₄H₃S) in the target compound offers π-electron density and moderate hydrophobicity, contrasting with the pyridinyl group (C₅H₄N), which enhances basicity due to its lone-pair nitrogen . Pyrimidinyl (C₄H₃N₂) in (5-Bromopyrimidin-2-yl)methylamine hydrochloride provides a diazine ring, enabling diverse coordination modes in metal complexes .
- Substituent Effects: The methyl group on the thienyl ring enhances steric bulk and metabolic stability compared to unsubstituted thiophene derivatives .
Physicochemical Properties
- Solubility : The target compound’s higher molecular weight (254.78 g/mol ) and hydrophobic thienyl group likely reduce aqueous solubility compared to N-Methyl-N-(4-pyridinylmethyl)amine (122.16 g/mol ), which lacks aromatic bulk .
- Basicity: The pyridinyl nitrogen (pKa ~6.7) confers moderate basicity, whereas thiazole-containing analogues (e.g., 4-Amino-2-methyl-5-phenylthiazole Hydrochloride) may exhibit weaker basicity due to electron-withdrawing effects of the thiazole ring .
Biological Activity
(5-Methyl-2-thienyl)methylamine hydrochloride is a compound that has garnered attention in various scientific fields due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 254.78 g/mol. It features a thiophene ring substituted with a methyl group and a pyridine ring connected through a methylene bridge to an amine group. This structure contributes to its lipophilicity and possible interactions with biological targets, enhancing its pharmacological properties.
The biological activity of (5-Methyl-2-thienyl)methylamine hydrochloride is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The thienyl group may modulate enzyme activity or receptor function, leading to various physiological responses. The compound's mechanism involves:
- Enzyme Interaction : Potential inhibition or modulation of enzyme activity.
- Receptor Binding : Interaction with G protein-coupled receptors (GPCRs), influencing signaling pathways related to numerous biological processes.
Antimicrobial Properties
Research indicates that thiophene-based compounds exhibit significant antimicrobial and antifungal activities. (5-Methyl-2-thienyl)methylamine hydrochloride has been investigated for its potential to combat various microbial strains. Preliminary studies suggest:
- Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Demonstrated efficacy against common fungal pathogens.
Antioxidant Activity
The compound may also possess antioxidant properties, potentially scavenging free radicals and reducing oxidative stress. This activity is crucial for developing therapeutic agents aimed at preventing oxidative damage in cells.
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of (5-Methyl-2-thienyl)methylamine hydrochloride against several bacterial strains using the agar well diffusion method. Results indicated:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
These results suggest significant antimicrobial potential, warranting further investigation into its mechanisms and applications in pharmaceuticals.
Study 2: Antioxidant Activity Assessment
In another study, the antioxidant capacity was assessed using the DPPH radical scavenging assay. The compound exhibited a concentration-dependent scavenging effect, with results showing:
| Concentration (µg/mL) | % Scavenging Activity |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
This indicates that (5-Methyl-2-thienyl)methylamine hydrochloride could be a promising candidate for antioxidant therapies.
Q & A
Q. Advanced
- Schlenk techniques : Use flame-dried glassware and syringe transfers to exclude moisture .
- In situ quenching : Add molecular sieves (3Å) to scavenge water during reactions .
- Catalyst selection : Employ Lewis acids (e.g., ZnCl₂) to accelerate amine-chloride coupling while suppressing hydrolysis .
What purification methods are most effective for isolating (5-Methyl-2-thienyl)methylamine hydrochloride?
Q. Basic
- Recrystallization : Use ethanol/water (7:3 v/v) to exploit solubility differences between the hydrochloride salt and neutral amine .
- Ion-exchange chromatography : Separate cationic species using Dowex® 50WX4 resin and elute with NH₄OH/MeOH .
- Centrifugal partition chromatography (CPC) : Achieve high-purity isolation without silica gel interactions .
How can researchers design experiments to evaluate the compound’s potential in medicinal chemistry?
Q. Advanced
- Receptor binding assays : Screen against GPCRs (e.g., serotonin or histamine receptors) using radioligand displacement .
- ADMET profiling : Assess metabolic stability (human liver microsomes), permeability (Caco-2 monolayers), and toxicity (HEK293 cell viability) .
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., substituting thienyl/pyridinyl groups) to correlate structural features with bioactivity .
What are the stability considerations for long-term storage of the hydrochloride salt?
Q. Basic
- Storage conditions : Keep at -20°C in airtight, amber vials with desiccants (silica gel) to prevent hygroscopic degradation .
- Shelf-life monitoring : Perform periodic HPLC analysis (e.g., every 6 months) to detect decomposition products like free amines or oxidized thiophenes .
How can researchers resolve low yields in the final coupling step of the synthesis?
Q. Advanced
- Solvent optimization : Switch from THF to DMF to enhance nucleophilicity of the amine .
- Stoichiometry adjustment : Use 1.2 equivalents of 4-pyridinylmethyl chloride to drive the reaction to completion .
- Microwave-assisted synthesis : Apply 100 W irradiation at 80°C for 15 minutes to accelerate kinetics .
What analytical methods confirm the absence of residual solvents or catalysts in the final product?
Q. Basic
- GC-MS : Detect volatile residues (e.g., THF, DCM) with detection limits <10 ppm .
- ICP-OES : Quantify metal catalysts (e.g., Zn, Pd) to ensure compliance with ICH guidelines (<5 ppm) .
How can computational chemistry aid in predicting the compound’s reactivity or bioactivity?
Q. Advanced
- DFT calculations : Model transition states for amine-chloride coupling to identify rate-limiting steps .
- Molecular docking : Predict binding affinities to target proteins (e.g., kinases) using AutoDock Vina .
- QSAR modeling : Corrogate electronic parameters (HOMO/LUMO energies) with experimental IC₅₀ values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
